![molecular formula C15H17N3O4 B2410170 6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 695224-08-9](/img/structure/B2410170.png)
6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
This compound is part of a broader category of heterocyclic compounds that have been synthesized and studied for their unique structural and spectral properties. For instance, research conducted by Ashraf et al. (2019) focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including compounds closely related to the chemical structure of interest. These compounds were characterized using spectral techniques such as 1H, 13C NMR, UV-visible, and FT-IR spectroscopy, alongside single-crystal X-ray diffraction analysis. The study utilized density functional theory (DFT) and time-dependent (TD-DFT) computation to analyze the electronic structures, highlighting their potential in electronic and photonic applications due to their significant HOMO and LUMO band gap values (Ashraf et al., 2019).
Photoluminescent and Electronic Applications
Research has also explored the use of similar pyrrolo[3,4-d]pyrimidine derivatives in the development of photoluminescent materials and electronic devices. Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, noting their strong photoluminescence and potential suitability for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Supramolecular Chemistry
The pyrimidine and pyrrolopyrimidine scaffolds have also been investigated for their utility in creating supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives that, when co-crystallized with diaza-18-crown-6, formed complex 2D and 3D networks through extensive hydrogen-bonding interactions. This research demonstrates the potential of pyrrolo[3,4-d]pyrimidine derivatives in the design of novel supramolecular structures with specific chemical and physical properties (Fonari et al., 2004).
Nonlinear Optical Properties
Further, compounds within this chemical family have been examined for their nonlinear optical (NLO) properties. Mohan et al. (2020) synthesized pyrimidine-based bis-uracil derivatives and assessed their linear and NLO properties using computational methods. The study found that these compounds exhibit significant NLO properties, suggesting their potential application in NLO device fabrication (Mohan et al., 2020).
特性
IUPAC Name |
6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-17-11-8-18(6-7-19)14(21)12(11)13(16-15(17)22)9-2-4-10(20)5-3-9/h2-5,13,19-20H,6-8H2,1H3,(H,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEAJPVHZOLLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

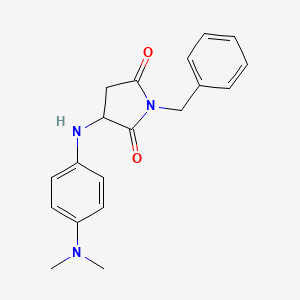
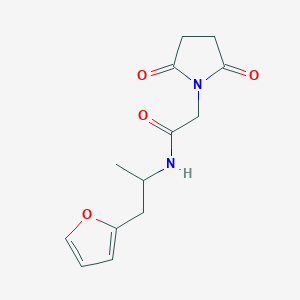
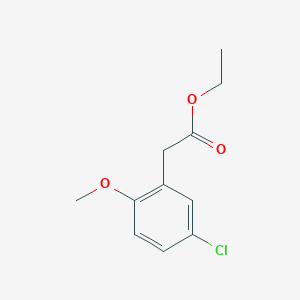
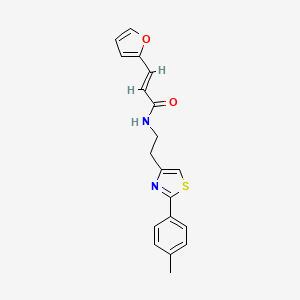
![Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2410095.png)
![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2410098.png)
![3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410099.png)
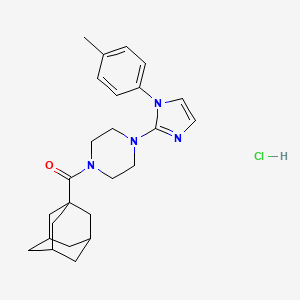
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
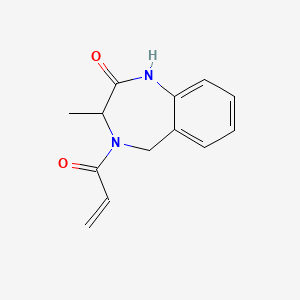

![4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride](/img/structure/B2410109.png)